Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-
Description
Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- is a bicyclic compound featuring a piperidine ring (six-membered nitrogen-containing heterocycle) fused via a spiro junction to a xanthene moiety (a tricyclic system comprising two benzene rings linked by an oxygen atom). Spiro compounds like this are of interest due to their conformational rigidity and diverse bioactivities, including anticancer and antimicrobial properties .
Properties
CAS No. |
648928-53-4 |
|---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-butylspiro[piperidine-3,9'-xanthene]-2-one |
InChI |
InChI=1S/C21H23NO2/c1-2-3-14-22-15-8-13-21(20(22)23)16-9-4-6-11-18(16)24-19-12-7-5-10-17(19)21/h4-7,9-12H,2-3,8,13-15H2,1H3 |
InChI Key |
AFQPAYXRTJHOLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC2(C1=O)C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- typically involves multi-step organic reactions. One common synthetic route starts with the formation of the xanthene core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The butyl group is then introduced via alkylation of the piperidine nitrogen. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit strong fluorescence.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. The xanthene core can also participate in electron transfer processes, influencing cellular redox states. Additionally, the spirocyclic structure can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Ring Modifications
- Piperidine vs. Azetidine: Spiro[azetidine-3,9'-[9H]xanthen]-2-one derivatives (e.g., 4-(9-Anthryl)-1-phenyl-): Azetidine’s four-membered ring introduces higher ring strain compared to piperidine, which may affect stability and reactivity. Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-: The pyrrolidine ring (five-membered) reduces basicity compared to piperidine. Ring puckering in pyrrolidine (as per Cremer-Pople coordinates ) may alter binding interactions in biological targets .
Substituent Effects
- Butyl vs. In contrast, anthryl- or methoxyphenyl-substituted analogs (e.g., 4-(9-Anthryl)-1-(2,4-dimethoxyphenyl)-) exhibit bulkier aromatic substituents that may favor π-π stacking interactions but reduce solubility . Hydroxyl vs. Alkyl Substituents: Derivatives like Spiro[piperidine-4,9'-[9H]xanthen]-4'-ol, 1-methyl- feature polar hydroxyl groups, enabling hydrogen bonding but limiting lipid solubility .
Crystallographic and Conformational Analysis
- Dihedral Angles : In 4-(9-Anthryl)-1-(2-methoxyphenyl)-spiro[azetidine-3,9'-xanthen]-2-one, the β-lactam ring is nearly planar (max deviation: -0.021 Å), with dihedral angles of 18.8° (vs. benzene) and 83.3° (vs. anthracene). Such rigidity contrasts with the more flexible piperidine ring in the target compound .
- Hydrogen Bonding : C–H⋯O/N interactions stabilize crystal packing in azetidine derivatives , whereas the 1-butyl group may promote hydrophobic interactions in the target compound.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Heterocycle | Substituent | Molecular Weight* | Key Properties |
|---|---|---|---|---|
| 1-Butyl-spiro[piperidine-3,9'-xanthen]-2-one | Piperidine (6) | Butyl | ~329.4 g/mol | High lipophilicity |
| 4-(9-Anthryl)-1-phenyl-spiro[azetidine-3,9'-xanthen]-2-one | Azetidine (4) | Anthryl, Phenyl | ~526.6 g/mol | π-π stacking, rigid conformation |
| 1-Methyl-spiro[piperidine-4,9'-xanthen]-4'-ol | Piperidine (6) | Methyl, Hydroxyl | ~283.3 g/mol | Hydrogen bonding, polar |
*Calculated based on molecular formulas.
Table 2: Crystallographic Parameters (Selected Compounds)
Research Findings and Implications
- Anticancer Potential: Piperidine-containing spiro compounds (e.g., spiro[indoline-3,4-piperidine]-2-ones) show anticancer activity by targeting kinase pathways . The 1-butyl derivative may share similar mechanisms but requires validation.
- Thermal Stability : Spiro compounds with phosphorus (e.g., 3,9-diphosphaspiro[5.5]undecane) exhibit high thermal stability , suggesting that the target compound’s stability could be modulated via substituent engineering.
- Fluorescence Applications: Rhodamine B-derived spiro compounds (e.g., 2-amino-3',6'-bis(dimethylamino)-spiro[isoindole-3,9'-xanthene]-1-one) are used as fluorescent probes .
Biological Activity
Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- is a unique spiro compound characterized by its bicyclic structure, which combines a piperidine ring with a xanthene moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research and receptor antagonism. This article explores the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The spirocyclic nature of Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- enhances its chemical and physical properties, making it a promising scaffold for drug development. The compound's structure allows for specific interactions with biological targets, which can be exploited for therapeutic applications.
Anticancer Activity
Research indicates that Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce cell cycle arrest in the G0/G1 phase. For instance, after treatment with Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-, the percentage of K562 cells in the G0/G1 phase increased significantly compared to control samples .
The mechanisms underlying the anticancer activity of Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It causes accumulation of cells in specific phases of the cell cycle, particularly G0/G1 and SubG1 phases .
- Inhibition of Cell Motility : Studies using scratch assays have shown that this compound can inhibit the migration of melanoma cells, suggesting potential anti-metastatic properties .
Receptor Interactions
Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- has also been studied for its interactions with various receptors. Notably, it has been identified as a potent antagonist for melanin-concentrating hormone receptor 1 (MCH-1R), with an IC50 value as low as 0.09 nM. This finding indicates its potential utility in treating disorders related to MCH signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of spiro compounds similar to Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
